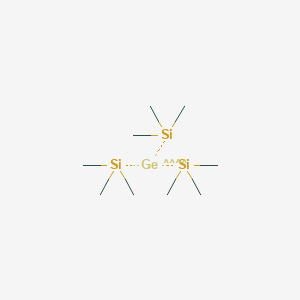
Tris(trimethylsilyl)germanium hydride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tris(trimethylsilyl)germanium hydride is a chemical compound with the linear formula [(CH3)3Si]3GeH . It is often used in research and development .
Molecular Structure Analysis
The molecular structure of Tris(trimethylsilyl)germanium hydride consists of a germanium atom bonded to a hydrogen atom and three trimethylsilyl groups . The trimethylsilyl groups are composed of a silicon atom bonded to three methyl groups.Physical And Chemical Properties Analysis
Tris(trimethylsilyl)germanium hydride has a molecular weight of 293.22 . It has a refractive index of 1.4974 and a density of 0.937 g/mL at 25 °C .科学的研究の応用
Reductive Alkylation of Olefins : Tributylgermanium hydride, a compound related to Tris(trimethylsilyl)germanium hydride, is used for the reductive alkylation of active olefins. It provides improved yields but tends to hydrogermylate active terminal olefins and shows low reactivity towards alkyl halide substrates (Pike, Hershberger, & Hershberger, 1988).
Nanowire Synthesis : Low-pressure CVD of tris(trimethylsilyl)germane leads to germanium nanowires with a crystalline core and a nanocrystalline inner jacket, showcasing its potential in nanotechnology applications (Dřínek, Šubrt, Klementová, & Fajgar, 2010).
Formation of Dimeric and Trimeric Anions : Tris(trimethylsilyl)-substituted group 14-element-centered anion monomers can produce dimeric and trimeric anions without pyrolysis products, useful in understanding their structures and potential applications (Nanjo, Nanjo, & Mochida, 2004).
Catalysis : Tris[tris(trimethylsilylmethyl)stannyl] and tris[tris(trimethylsilylmethyl)germyl] thallium are stable compounds useful as catalysts in various reactions (Kalinina, Shchupak, Vyazankin, & Razuvaev, 1976).
Synthesis of Fluoroalkenes : Pd-catalyzed couplings of (-fluoro)vinyl tris(trimethylsilyl)germanes with aryl and alkenyl halides produce fluoroalkenes and fluorodienes, maintaining stereochemistry (Wang, Gonzalez, & Wnuk, 2005).
Synthesis of Novel Compounds : Compounds like (Pentamethylcyclopentadienyl)(tris(trimethylsilyl)methyl)germylene with fluxional bonding demonstrate the chemical versatility of germanium-centered compounds (Jutzi, Becker, Leue, Stammler, Neumann, Hursthouse, & Karaulov, 1991).
Safety And Hazards
特性
InChI |
InChI=1S/3C3H9Si.Ge/c3*1-4(2)3;/h3*1-3H3; |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYWSGAXJMRGDKW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)C.C[Si](C)C.C[Si](C)C.[Ge] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H27GeSi3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tris(trimethylsilyl)germanium hydride | |
CAS RN |
104164-54-7 |
Source


|
| Record name | Tris(trimethylsilyl)germanium hydride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

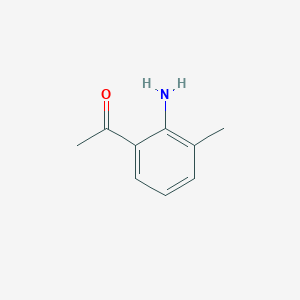
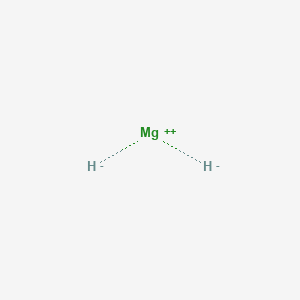
![Ethyl benzo[d]thiazole-6-carboxylate](/img/structure/B34592.png)
![N-[4-[3,5-dihydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyphenyl]-2,2,2-trifluoroacetamide](/img/structure/B34593.png)
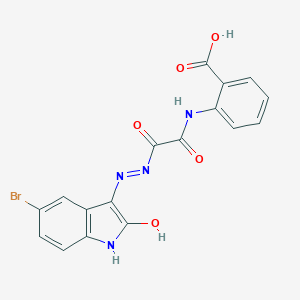
![[(4-Chlorophenyl)-cyanomethyl] benzoate](/img/structure/B34599.png)
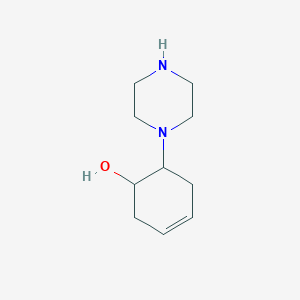
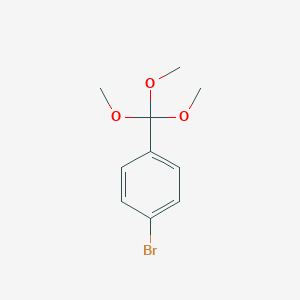
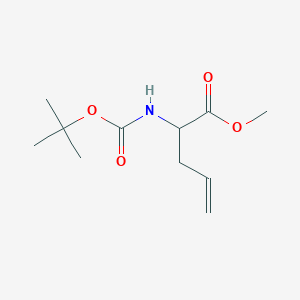
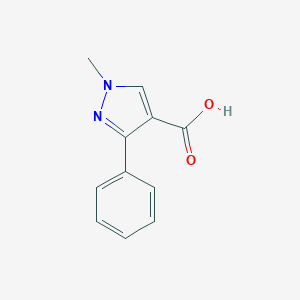
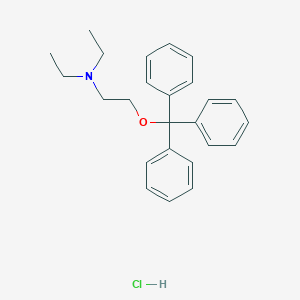
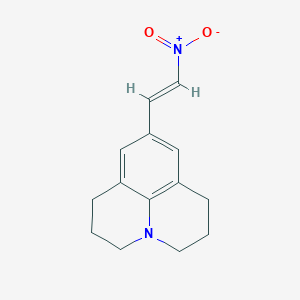
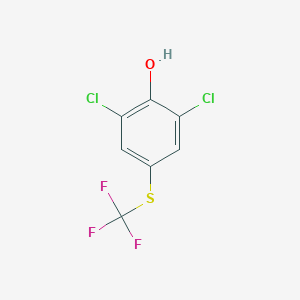
![2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]-N,N-dimethylpropan-1-amine](/img/structure/B34618.png)